7-O-Methylmorroniside
Description
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈O₁₁ |
| Molecular Weight | 420.40 g/mol |
| Stereocenters | 10 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 11 |
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate . This name reflects:
- The pyrano[3,4-c]pyran bicyclic system as the parent structure.
- Substituents:
- Stereochemical descriptors for all chiral centers, including the glucose unit’s (2S,3R,4S,5S,6R) configuration.
The SMILES notation (CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC) and InChIKey (IZODPOCIKVLNIL-BSUNYROJSA-N) further encode its stereochemistry.
Comparative Analysis with Morroniside Structural Analogues
This compound is a methyl ether derivative of morroniside (C₁₇H₂₆O₁₁), differing by a methoxy group at C7 instead of a hydroxyl group.
Table 2: Structural Comparison with Morroniside
Other analogues include 7-O-ethylmorroniside (C₁₉H₃₀O₁₁), which substitutes the C7 hydroxyl with an ethoxy group. The methylation at C7 enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Crystallographic Data and Three-Dimensional Conformation
While single-crystal X-ray diffraction data for this compound remain unreported, computational models and NMR studies reveal key conformational features:
- The pyrano[3,4-c]pyran core adopts a boat-like conformation, stabilized by hydrogen bonding between the C3 methoxy and C5 carbonyl groups.
- The β-D-glucopyranose unit exists in a ⁴C₁ chair conformation , with intramolecular hydrogen bonds between O2'–H⋯O4' and O3'–H⋯O5'.
- The C7 methoxy group projects axially, minimizing steric clash with the glucosyl moiety.
Figure 1: Predicted 3D Conformation
Computational model showing axial methoxy orientation and glucosyl interactions.
The compound’s topological polar surface area (TPSA) is 153 Ų, reflecting high solubility in polar solvents like water and methanol. Rotatable bonds are limited to six, primarily in the glucosyl unit, contributing to conformational rigidity.
Properties
IUPAC Name |
methyl 3-methoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODPOCIKVLNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isolation of Morroniside as a Precursor
The initial step in preparing 7-O-Methylmorroniside often involves isolating morroniside from natural plant sources, such as the root bark of Strychnos cocculoides or fruits of Cornus officinalis. Morroniside is typically extracted using methanol and purified by silica gel vacuum liquid chromatography and column chromatography with solvent systems like methanol/dichloromethane (20:80).
Iodine-Catalyzed Etherification of Morroniside to this compound
The most documented and effective synthetic method for preparing this compound is the iodine-catalyzed etherification of morroniside under mild, neutral conditions.
- Reactants: Morroniside (0.134 mmol), iodine (0.1 mmol), and methanol (1.5 mmol) as the alkylating agent.
- Solvent: Acetone (5 mL) acts as the reaction medium.
- Conditions: Stirring at room temperature for 0.5 to 4 hours.
- Post-reaction: Excess iodine is removed by sodium thiosulfate treatment; products are purified by silica gel column chromatography using methanol/dichloromethane (1:99).
- The reaction proceeds via the formation of an acetone-iodine complex at the C-7 hydroxyl group of morroniside.
- Subsequent nucleophilic attack by methanol leads to selective etherification at the C-7 position, yielding this compound.
- The presence of acetone is crucial to promote etherification over other side reactions such as isopropylidenation.
| Entry | Alcohol (ROH) | Reaction Time (h) | Yield (%) of 7-O-Alkylmorroniside |
|---|---|---|---|
| 1 | Methanol | 4 | 84.2 |
| 2 | Ethanol | 3 | 76.5 |
| 3 | 1-Propanol | 3 | 72.1 |
| ... | ... | ... | ... |
| 8 | Benzyl alcohol | 0.5 | 53.2 |
Note: Only methanol leads to this compound specifically; other alcohols yield corresponding alkyl ethers.
Structural Confirmation and Characterization
The position of methylation at the C-7 hydroxyl was confirmed by heteronuclear multiple bond correlation (HMBC) NMR experiments. The 1H-NMR spectrum of this compound shows a characteristic methoxy proton signal at δ 3.31 ppm correlated with the C-7 carbon at δ 95.6 ppm.
Additional characterization includes:
- IR Spectroscopy: Peaks corresponding to hydroxyl and ester groups.
- Mass Spectrometry: Molecular ion peaks consistent with methylated derivatives.
- Purity: High-performance liquid chromatography (HPLC) confirms purity levels above 99% for synthesized this compound.
Alternative Preparation by Isolation from Natural Sources
Besides synthetic etherification, this compound can be isolated directly from plants such as Cornus officinalis, where both 7α- and 7β-O-methyl isomers have been identified. Extraction typically involves:
- Methanolic extraction of fruit material.
- Fractionation with n-butanol.
- Purification using chromatographic techniques.
- Structural elucidation by 1H HR-MAS NMR and LC-MS/MS.
This natural isolation method is less commonly used for large-scale preparation but valuable for obtaining stereoisomerically pure compounds for research.
Laboratory Preparation of Isomers and Derivatives
Research laboratories have synthesized both 7α- and 7β-O-methylmorroniside isomers by controlled etherification and characterized them by 1H-NMR and 13C-NMR. These pure isomers have been used as standards in quantitative HPLC analyses and biological activity studies.
Summary Table of Preparation Methods
| Method | Source/Starting Material | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Iodine-catalyzed etherification | Morroniside + Methanol + Iodine | Room temp, acetone solvent, 0.5-4 h | 84.2 | Highly selective for C-7 hydroxyl group |
| Natural extraction | Cornus officinalis fruits | Methanol extraction, chromatographic purification | Variable | Provides stereoisomers, lower yield |
| Laboratory stereoisomer synthesis | Morroniside derivatives | Controlled etherification, NMR characterization | High purity | Used for analytical standards |
Research Findings and Applications
- The iodine-catalyzed etherification method is unique in its selectivity and mild conditions, avoiding protection/deprotection steps.
- Some 7-O-alkylmorroniside derivatives, including 7-O-dodecylmorroniside, exhibit moderate cytotoxicity against cancer cell lines, highlighting the importance of this synthetic route for drug development.
- Natural this compound isolated from Cornus officinalis shows neuroprotective effects in cell models, supporting the pharmacological relevance of this compound.
Chemical Reactions Analysis
Types of Reactions: 7-O-Methylmorroniside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Antidiabetic Activity
Recent studies have demonstrated that 7-O-Methylmorroniside exhibits significant antidiabetic properties. In a study assessing glucose consumption in insulin-resistant HepG2 cells, the compound showed an EC value of 0.742 µM, indicating its effectiveness in enhancing glucose uptake under insulin resistance conditions .
Table 1: Antidiabetic Activity of this compound
| Compound | EC (µM) | Effect on Glucose Uptake |
|---|---|---|
| This compound | 0.742 | Significant increase |
| Other tested compounds | Varied | Not statistically significant |
Antioxidant Properties
This compound has also been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .
Quality Control and Analysis
To ensure the efficacy and safety of preparations containing this compound, robust quality control methods are essential. A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC–MS/MS) method has been developed for the simultaneous quantification of this compound alongside other iridoid glycosides from Fructus Corni . This method enhances the reliability of herbal preparations containing this bioactive compound.
Table 2: Quantification Data for Iridoid Glycosides
| Compound | Concentration (µg/mL) |
|---|---|
| This compound | 40.20 |
| Other Iridoids | Varied |
Case Study 1: Antidiabetic Effects in HepG2 Cells
In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in glucose uptake, suggesting that this compound may enhance insulin sensitivity and could be beneficial in managing diabetes mellitus .
Case Study 2: Antioxidant Activity Assessment
A study utilizing electrochemical methods assessed the antioxidant capacity of various extracts containing this compound. The findings revealed that extracts rich in this compound exhibited superior antioxidant activity compared to those with lower concentrations, reinforcing its potential role as an antioxidant agent .
Mechanism of Action
7-O-Methylmorroniside exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as aldose reductase, which plays a role in the polyol pathway under hyperglycemic conditions.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Cytotoxic Activity: It induces cytotoxic effects in certain cancer cell lines, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Morroniside
7-O-Ethylmorroniside
Loganin and Sweroside
- Loganin : A precursor in iridoid biosynthesis. Lacks the secoiridoid cleavage seen in methylmorroniside.
- Sweroside : Shares the glucose moiety but differs in the aglycone structure.
- Bioactivity Comparison :
Kingiside and Alpigenoside
- Kingiside : A structural isomer with a different hydroxylation pattern.
- Alpigenoside: Distinguished by H-1 δH 5.71 and a distinct pyran ring substitution .
Structural and Functional Data Table
Analytical and Pharmacological Insights
- Stereochemical Impact : The α- and β-forms of this compound exhibit distinct NMR profiles due to methoxy group orientation, influencing their solubility and receptor binding .
- LC-MS/MS Challenges : Differentiation of epimers (e.g., α vs. β) remains challenging due to similar fragmentation patterns, necessitating 2D NMR for confirmation .
- Therapeutic Potential: While this compound lacks notable antiprotozoal activity , its anti-inflammatory and neurotrophic effects position it as a candidate for metabolic and neurodegenerative disease research .
Biological Activity
7-O-Methylmorroniside is an iridoid glycoside primarily extracted from Cornus officinalis, a plant known for its various medicinal properties. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : CHO
- Molecular Weight : 420.408 g/mol
- CAS Number : 41679-97-4
- Density : 1.44 g/cm³ at 20 ºC
These properties are essential for understanding the compound's behavior in biological systems and its potential pharmacological applications .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
This compound has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects. In vitro studies revealed that treatment with this compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), markers commonly associated with inflammation .
Antimicrobial Activity
The compound also displays antimicrobial properties against several pathogens. In a series of tests, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Hypoglycemic Effects
In traditional medicine, Cornus officinalis has been used to manage diabetes. Recent studies have confirmed that this compound can lower blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for diabetes management .
Study on Antioxidant Effects
A recent study published in Phytotherapy Research evaluated the antioxidant capacity of various iridoid glycosides, including this compound. The results indicated that this compound significantly inhibited lipid peroxidation and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in liver cells exposed to oxidative stress .
In Vivo Anti-inflammatory Study
In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. The study concluded that the compound effectively mitigates inflammatory responses through the modulation of cytokine levels .
Table 1: Biological Activities of this compound
Table 2: Comparative Analysis of Iridoid Glycosides
| Compound | Source | Key Activities |
|---|---|---|
| This compound | Cornus officinalis | Antioxidant, anti-inflammatory, hypoglycemic |
| Morroniside | Lonicera japonica | Antimicrobial |
| Loganin | Cornus officinalis | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
